Sodium 2-pyridazin-4-ylacetate
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Overview
Description
Sodium 2-pyridazin-4-ylacetate is a chemical compound with the molecular formula C6H5N2NaO2. It is a sodium salt derivative of pyridazine, a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring. Pyridazine derivatives are known for their diverse pharmacological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-pyridazin-4-ylacetate typically involves the reaction of pyridazine with sodium hydroxide and acetic acid. The process can be summarized as follows:
- Pyridazine is reacted with acetic acid to form 2-pyridazin-4-ylacetic acid.
- The resulting 2-pyridazin-4-ylacetic acid is then neutralized with sodium hydroxide to form this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves:
- Large-scale reaction of pyridazine with acetic acid.
- Neutralization with sodium hydroxide.
- Purification and crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-pyridazin-4-ylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert it into different reduced forms of pyridazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Pyridazinone derivatives.
Reduction: Reduced pyridazine derivatives.
Substitution: Various substituted pyridazine compounds.
Scientific Research Applications
Sodium 2-pyridazin-4-ylacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 2-pyridazin-4-ylacetate involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through:
Molecular Targets: It interacts with enzymes and receptors involved in various biological processes.
Pathways: It modulates signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Sodium 2-pyridazin-4-ylacetate can be compared with other similar compounds, such as:
Pyridazine: The parent compound, which shares the core pyridazine ring structure.
Pyridazinone: A derivative with a keto functionality, known for its diverse pharmacological activities.
Pyrimidine and Pyrazine: Other diazines with different nitrogen atom positions in the ring.
Uniqueness: this compound is unique due to its specific sodium salt form, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C6H6N2NaO2+ |
---|---|
Molecular Weight |
161.11 g/mol |
IUPAC Name |
sodium;2-pyridazin-4-ylacetic acid |
InChI |
InChI=1S/C6H6N2O2.Na/c9-6(10)3-5-1-2-7-8-4-5;/h1-2,4H,3H2,(H,9,10);/q;+1 |
InChI Key |
HUFSTXGKNYDRMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=NC=C1CC(=O)O.[Na+] |
Origin of Product |
United States |
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